molecular formula C11H8F2N2O B13487270 3,5-Difluoro-4-(4-methyl-1h-pyrazol-1-yl)benzaldehyde

3,5-Difluoro-4-(4-methyl-1h-pyrazol-1-yl)benzaldehyde

Cat. No.: B13487270
M. Wt: 222.19 g/mol
InChI Key: QUEKNLFDWLCZHC-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde: is an organic compound that features a benzaldehyde core substituted with difluoro groups at the 3 and 5 positions and a 4-methyl-1H-pyrazol-1-yl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is not well-documented. its structural features suggest it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The difluoro groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C11H8F2N2O

Molecular Weight

222.19 g/mol

IUPAC Name

3,5-difluoro-4-(4-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H8F2N2O/c1-7-4-14-15(5-7)11-9(12)2-8(6-16)3-10(11)13/h2-6H,1H3

InChI Key

QUEKNLFDWLCZHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2F)C=O)F

Origin of Product

United States

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